Spiro[4.6]undeca-6,9-dien-1-one
Description
Spiro[4.6]undeca-6,9-dien-1-one is a bicyclic spiro compound characterized by a central spiro carbon atom connecting a 4-membered and a 6-membered ring. The 6-membered ring contains conjugated dienes (positions 6 and 9) and a ketone group at position 1. Its CAS registry number is 61765-65-9 . Structurally, the spiro[4.6] system is relatively rare compared to more common spiro[5.5] or spiro[4.4] frameworks, which dominate synthetic and natural product chemistry . The compound’s strained geometry and unique three-dimensionality make it a valuable scaffold for exploring novel chemical space, particularly in drug discovery and materials science.
Properties
CAS No. |
61765-65-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[4.6]undeca-7,10-dien-4-one |
InChI |
InChI=1S/C11H14O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1,3-4,8H,2,5-7,9H2 |
InChI Key |
BSUDRRGVKNXULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CC=CCC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undeca-6,9-dien-1-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. This method allows for the formation of spirocyclic structures under mild reaction conditions and provides good yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undeca-6,9-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.
Scientific Research Applications
Spiro[4.6]undeca-6,9-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Spiro[4.6]undeca-6,9-dien-1-one exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs of spiro[4.6]undeca-6,9-dien-1-one, emphasizing differences in ring size, substituents, and functional groups:
Key Observations :
- Ring Strain : Spiro[4.6] systems exhibit higher strain than spiro[5.5] analogs due to the smaller 4-membered ring, which influences reactivity and stability .
- Functional Groups : The ketone in this compound provides a reactive site for further derivatization, unlike the dioxane or hydrocarbon analogs .
Pharmacological and Physicochemical Profiles
While direct pharmacological data for this compound are lacking, insights can be drawn from structurally related spiro compounds:
Table 1: Bioactivity of Selected Spiro Derivatives
Key Findings :
- Spiro[5.5] systems show potent neurotransmitter reuptake inhibition, attributed to their rigid 3D structure and amine functionalization .
- The absence of polar groups (e.g., amines) in this compound may limit its bioactivity unless further functionalized.
Physicochemical Properties
Collision Cross-Section (CCS) Data :
For 1,4-Dioxaspiro[4.6]undeca-6,10-diene (CAS 1728-30-9):
| Adduct | m/z | Predicted CCS (Ų) | |
|---|---|---|---|
| [M+H]⁺ | 153.09100 | 132.1 | |
| [M+Na]⁺ | 175.07294 | 141.7 | |
| [M-H]⁻ | 151.07644 | 137.1 |
This compound likely exhibits similar CCS values due to its comparable molecular weight and rigidity.
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